![molecular formula C17H11ClF3NO2S B2911916 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 252058-83-6](/img/structure/B2911916.png)
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione (abbreviated as 2-C4-T4-TM-3,5-D) is a synthetic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms, and has a molecular weight of 336.5 g/mol. 2-C4-T4-TM-3,5-D has been studied for its ability to act as a modulator of various biological processes, including cell proliferation, cell differentiation, and signal transduction.
科学的研究の応用
2-C4-T4-TM-3,5-D has been studied for its potential applications in various scientific research fields. It has been shown to act as a modulator of various biological processes, including cell proliferation, cell differentiation, and signal transduction. In addition, it has been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential to act as an anti-inflammatory agent.
作用機序
The exact mechanism of action of 2-C4-T4-TM-3,5-D is not yet fully understood. However, it is believed that the compound acts as a modulator of various biological processes by interacting with specific receptors on the surface of cells. This interaction is thought to result in changes in the expression of certain genes, which in turn leads to changes in the activity of certain proteins and enzymes.
Biochemical and Physiological Effects
2-C4-T4-TM-3,5-D has been studied for its potential effects on various biochemical and physiological processes. It has been shown to act as an inhibitor of certain cancer cell growth, as well as an anti-inflammatory agent. In addition, it has been studied for its potential to modulate the activity of certain enzymes, such as phosphatases and proteases.
実験室実験の利点と制限
The advantages of using 2-C4-T4-TM-3,5-D in laboratory experiments include its relative ease of synthesis, its stability in aqueous solutions, and its ability to act as a modulator of various biological processes. However, the compound is not widely available and may be difficult to obtain in large quantities. In addition, the exact mechanism of action of the compound is not yet fully understood, which may limit its use in certain experiments.
将来の方向性
Future research on 2-C4-T4-TM-3,5-D may focus on further elucidation of its mechanism of action, as well as its potential applications in various scientific research fields. In addition, further studies may be conducted to investigate the compound’s potential as an inhibitor of cancer cell growth and as an anti-inflammatory agent. Additionally, further research may be conducted to investigate the compound’s potential to modulate the activity of various enzymes and proteins. Finally, further studies may be conducted to investigate the compound’s potential to interact with specific receptors on the surface of cells.
合成法
2-C4-T4-TM-3,5-D can be synthesized through a two-step process. The first step involves the condensation of 4-chlorophenol with 4-(trifluoromethyl)phenylthiourea in the presence of sodium hydroxide to form 2-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione. The second step involves the oxidation of the resulting compound with sodium hypochlorite to form the desired product.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO2S/c18-12-5-1-10(2-6-12)15-16(24)22(14(23)9-25-15)13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNGNKMXACOYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2911834.png)
![7-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2911837.png)
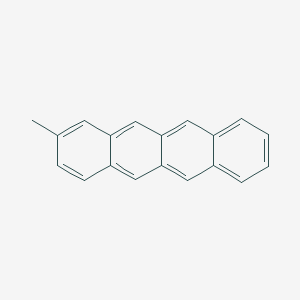
![2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2911839.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2911840.png)
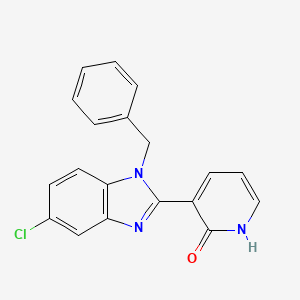
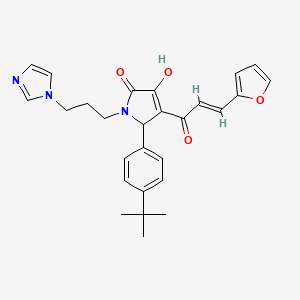
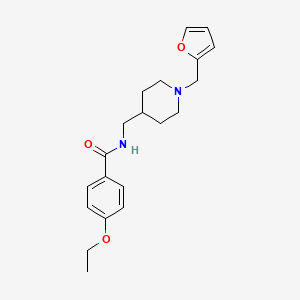
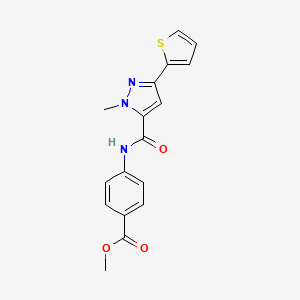
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2911848.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2911849.png)
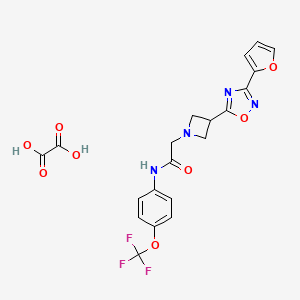
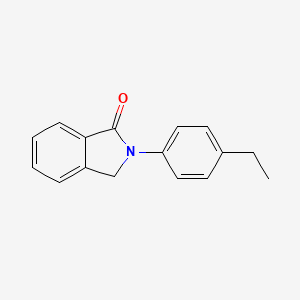
![Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate](/img/structure/B2911855.png)